molecular formula C10H20O B11953848 3-Tert-butyl-2-methylcyclopentan-1-ol CAS No. 196206-36-7

3-Tert-butyl-2-methylcyclopentan-1-ol

Cat. No.: B11953848
CAS No.: 196206-36-7
M. Wt: 156.26 g/mol
InChI Key: IFZDUWHLKKRFFZ-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C10H20O. It is a secondary alcohol, characterized by a five-membered cyclopentane ring substituted with a tert-butyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-methylcyclopentan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylcyclopentane with a methylating agent under controlled conditions to introduce the methyl group at the desired position. The hydroxyl group can then be introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. standard organic synthesis techniques involving cyclization, methylation, and oxidation are employed on a larger scale with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alkanes.

    Substitution: Produces halogenated cyclopentanes.

Scientific Research Applications

3-Tert-butyl-2-methylcyclopentan-1-ol is used in various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Investigating its effects on biological systems and potential as a bioactive molecule.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Methylcyclopentanol: Similar structure but lacks the tert-butyl group.

    2-Methylcyclopentanol: Similar structure but with the methyl group at a different position.

    tert-Butyl alcohol: Contains the tert-butyl group but lacks the cyclopentane ring.

Uniqueness

3-Tert-butyl-2-methylcyclopentan-1-ol is unique due to the combination of a cyclopentane ring with both tert-butyl and methyl substituents, providing distinct steric and electronic properties that influence its reactivity and applications.

Properties

CAS No.

196206-36-7

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

3-tert-butyl-2-methylcyclopentan-1-ol

InChI

InChI=1S/C10H20O/c1-7-8(10(2,3)4)5-6-9(7)11/h7-9,11H,5-6H2,1-4H3

InChI Key

IFZDUWHLKKRFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1O)C(C)(C)C

Origin of Product

United States

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